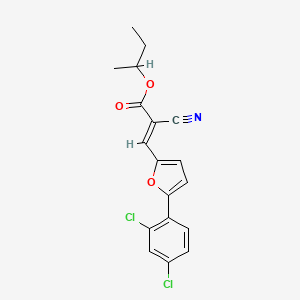

Loganic acid 6'-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Loganic acid 6’-glucoside is a natural product found in Dipsacus inermis, Dipsacus asperoides, and Dipsacus asper . It is also isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . It has been found to inhibit LPS-induced NO and TNF-α production in macrophage RAW264.7 cells .

Synthesis Analysis

Loganic acid 6’-glucoside, an iridoidal glucoside, is isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . An interesting study reported an unexpected E. coli-catalyzed regioselective O-acetylation of various glucosides, including loganic acid .Molecular Structure Analysis

The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory, the 6-311G (2d,2p) basis set, and the GAUSSIAN 03W program .Chemical Reactions Analysis

The regioselectively O-acetylated products, 6′-O-acetyl-loganin and 6′-O-acetyl-loganic acid, were obtained and characterized from the enzymatic reaction in which the supernatants of E. coli expressing either CaCYP72A565 and CaCPR, the key enzymes involved in camptothecin biosynthesis, or empty vector were used as catalyst and loganin and loganic acid as independent substrate .Aplicaciones Científicas De Investigación

Isolation and Structural Elucidation

- An Iridoid Glucoside from Dipsacus Asperoides: Loganic acid-6'-O-beta-D-glucoside was isolated from the defatted root of Dipsacus asperoides. Its structure was elucidated using spectroscopic methods (Tomita & Mouri, 1996).

Chemotaxonomic Importance

- New Acylated Iridoid Glucosides from Scutellaria Glaphyrostachys Rech.f.: Two new acylated iridoid glucosides, including a compound similar to 6'-O-E-caffeoyl 8-epi-loganic acid, were isolated. This study highlights the chemotaxonomic importance of these compounds for the genus Scutellaria (Dogan, Ishiuchi, Makino, & Saracoglu, 2019).

Antimicrobial Activity

- Antimicrobial Activity of Iridoid Glucosides: Compounds similar to loganic acid 6'-glucoside, isolated from various plants, demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi (Graikou, Aligiannis, Chinou, & Harvala, 2002).

Biosynthesis Studies

- Biosynthesis of Secoiridoid Glucosides in Oleaceae: Research on the biosynthesis of oleoside-type glucosides in Oleaceae revealed the incorporation of loganic acid, suggesting its role in the biosynthesis of oleosides (Damtoft, Franzyk, & Jensen, 1993).

Neuroprotective Effects

- Neuroprotective Effects in PC12 Cells: Compounds including loganic acid ethyl ester, structurally related to loganic acid 6'-glucoside, showed moderate neuroprotective effects against Aβ25–35 induced cell death in PC12 cells, suggesting potential applications in neuroprotection (Ji, Zhang, Li, Yang, Shen, & Yang, 2012).

Transport and Metabolism

- Identification of Iridoid Glucoside Transporters in Catharanthus Roseus: This study identified transporters capable of transporting iridoid glucosides like loganic acid, indicating a complex orchestration of the seco-iridioid pathway in plants (Larsen et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZPJYVZYGBQA-QKPADMPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loganic acid 6'-glucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)

![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)

![3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2575282.png)

![5-((3,4-difluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575285.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)